

Application Notes and Protocols: Vps34-IN-1 Treatment in a Mouse Model

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Compound of Interest

Compound Name: Vps34-IN-1

Cat. No.: B1194436

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Audience: Researchers, scientists, and drug development professionals.

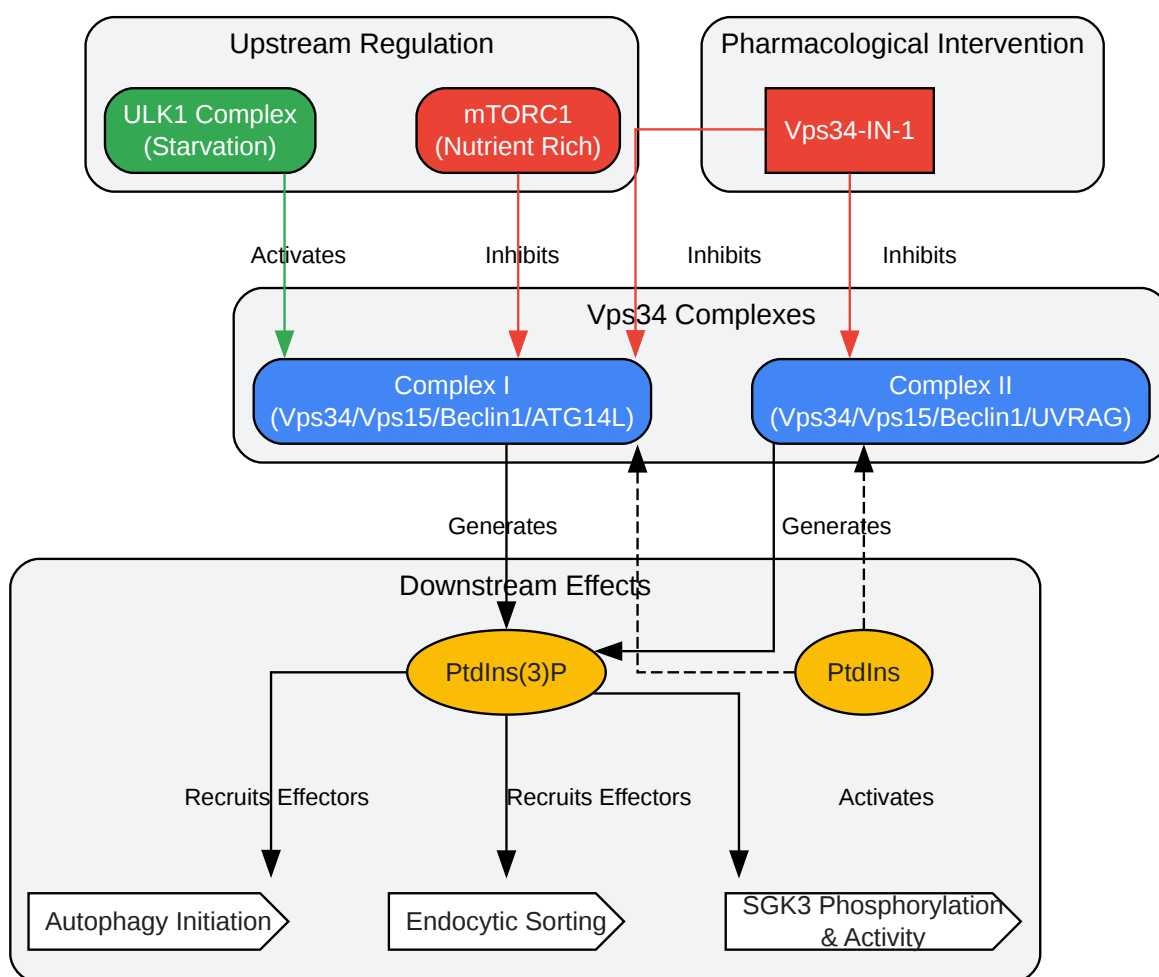
Introduction: Vps34 (Vacuolar protein sorting 34) is the sole member of the class III phosphoinositide 3-kinase (PI3K) family, playing a crucial role in cellular processes by phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P).[1][2] This lipid second messenger is essential for the initiation of autophagy and for regulating endocytic trafficking.[1][3][4] Vps34 functions within two distinct protein complexes: Complex I (containing ATG14L), which is primarily involved in autophagy, and Complex II (containing UVRAG), which regulates endocytic sorting and membrane trafficking.[1][5]

Vps34-IN-1 is a potent and highly selective small-molecule inhibitor of Vps34.[6][7][8] Its high selectivity against other PI3K classes and protein kinases makes it an invaluable chemical probe for elucidating the physiological and pathological roles of Vps34 in vitro and in vivo.[7] These notes provide an overview of **Vps34-IN-1**'s activity and detailed protocols for its application in mouse models.

Mechanism of Action

Vps34-IN-1 targets the ATP-binding pocket of Vps34, inhibiting its kinase activity with high potency.[1] This leads to a rapid, dose-dependent reduction in cellular PtdIns(3)P levels, primarily observed on endosomal membranes.[6][7] The consequences of Vps34 inhibition include the modulation of autophagy and the suppression of downstream signaling pathways dependent on PtdIns(3)P.[6][8] One key downstream effector is the SGK3 (serum- and

glucocorticoid-regulated kinase-3) protein kinase, whose activity is regulated by its binding to PtdIns(3)P.[7][9] **Vps34-IN-1** treatment leads to a significant reduction in SGK3 phosphorylation and activity, which can serve as a reliable biomarker for target engagement in vivo.[7][9]



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Vps34 Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Vps34-IN-1** and related compounds, providing a reference for experimental design.

Table 1: In Vitro Inhibitory Activity

Target	Inhibitor	IC50 (nM)	Notes
Vps34	Vps34-IN-1	~25	Potent and highly selective against other PI3K isoforms (class I and II).[6][7][8]
Vps34	Compound 19 (Analogue)	15	A potent and selective analogue of Vps34-IN-1.[10]
PI3Kδ	PI3KD/V-IN-01	6	A dual inhibitor of PI3Kδ and Vps34.[11]

| Vps34 | PI3KD/V-IN-01 | 19 | A dual inhibitor of PI3Kδ and Vps34.[11] |

Table 2: Cellular Effects of Vps34-IN-1

Cell Line / System	Concentration (μM)	Duration	Effect
U2OS Osteosarcoma	0.1	1 hour	~40% reduction in SGK3 activity.[8]
U2OS Osteosarcoma	1.0	1 hour	~60% reduction in SGK3 activity.[8]
U2OS Osteosarcoma	0.1	1 hour	~50% loss of endosomal GFP-2xFYVEHrs probe localization.[7]
U2OS Osteosarcoma	1.0	1 hour	~80% loss of endosomal GFP-2xFYVEHrs probe localization.[7]

| MHH97H & Huh7 Cells | 1, 2, 4 | 24 hours | Dose-dependent inhibition of SGK3 phosphorylation.[8][12] |

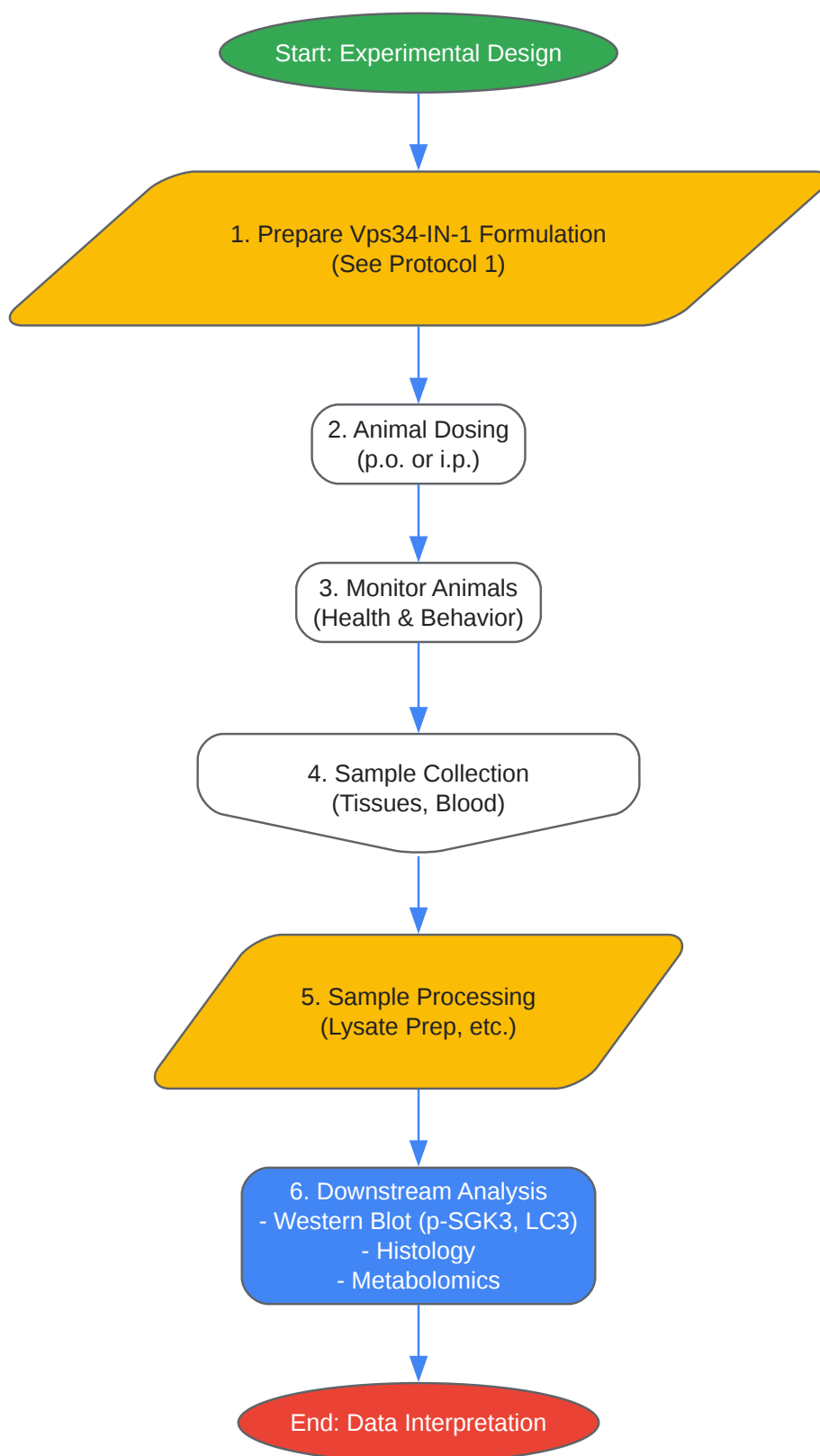
Table 3: In Vivo Formulation and Pharmacokinetics (Vps34 Inhibitor Analogue - Compound 19)

Parameter	Value	Animal Model	Administration Route & Dose
Systemic Clearance	30 mL/min/kg	C57BL/6 Mice	10 mg/kg (p.o.) or 2 mg/kg (I.V.) [10]
Oral Bioavailability (F%)	47%	C57BL/6 Mice	10 mg/kg (p.o.) [10]
Formulation 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	N/A	For intraperitoneal or intravenous injection. [8]

| Formulation 2 | 5% DMSO, 95% Corn Oil | N/A | For oral gavage.[\[6\]](#) |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of **Vps34-IN-1** in a mouse model, along with procedures for assessing target engagement and downstream effects.



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General Experimental Workflow for In Vivo Studies.

Protocol 1: Preparation of Vps34-IN-1 for In Vivo Administration

This protocol describes two common formulations for delivering **Vps34-IN-1** to mice. The choice of formulation depends on the desired route of administration.

A. Formulation for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection[8] Materials:

- **Vps34-IN-1** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes and syringes

Procedure:

- Calculate the required amount of **Vps34-IN-1** based on the desired final concentration and total volume.
- Prepare a stock solution of **Vps34-IN-1** in DMSO (e.g., 85 mg/mL).[6] Ensure the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
- In a sterile tube, add the solvents sequentially to create the final vehicle. For a 1 mL final solution, the volumetric ratio is:
 - 10% DMSO: Add 100 μ L of DMSO (containing the dissolved **Vps34-IN-1**).
 - 40% PEG300: Add 400 μ L of PEG300. Mix thoroughly until the solution is clear.
 - 5% Tween-80: Add 50 μ L of Tween-80. Mix thoroughly until the solution is clear.
 - 45% Saline: Add 450 μ L of sterile saline to reach the final volume of 1 mL.

- Vortex the final solution gently to ensure homogeneity.
- Important: This solution should be prepared fresh on the day of use to ensure stability and prevent precipitation.

B. Formulation for Oral Gavage (p.o.)^[6] Materials:

- **Vps34-IN-1** powder
- Dimethyl sulfoxide (DMSO), sterile
- Corn oil
- Sterile microcentrifuge tubes and gavage needles

Procedure:

- Prepare a stock solution of **Vps34-IN-1** in DMSO (e.g., 14.16 mg/mL).
- To prepare a 1 mL working solution, add 50 μ L of the clear DMSO stock solution to 950 μ L of corn oil.
- Mix thoroughly by vortexing or sonication until a uniform suspension is achieved.
- Important: Use this mixed solution immediately for optimal results.

Protocol 2: Assessment of Target Engagement via Western Blot

This protocol describes how to measure the phosphorylation of SGK3, a direct downstream target of Vps34, as a biomarker of **Vps34-IN-1** activity in tissue samples.

Materials:

- Tissue samples (e.g., liver, muscle) collected from treated and control mice
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-SGK3 (specific for the hydrophobic motif)
 - Rabbit anti-total SGK3
 - Mouse anti- β -actin or GAPDH (loading control)
- Secondary antibodies (HRP-conjugated anti-rabbit and anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Tissue Lysis: Homogenize snap-frozen tissue samples in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
- Protein Quantification: Collect the supernatant (lysate) and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
- SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-40 μ g per lane). Denature proteins by boiling in Laemmli sample buffer and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

- **Blocking:** Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody against phospho-SGK3 overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.
- **Washing & Secondary Antibody Incubation:** Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- **Stripping and Re-probing:** To normalize for protein loading, the membrane can be stripped and re-probed for total SGK3 and a loading control like β -actin.
- **Analysis:** Quantify band intensities using image analysis software. The level of target engagement is determined by the ratio of phospho-SGK3 to total SGK3, normalized to the loading control. A significant decrease in this ratio in **Vps34-IN-1** treated samples compared to vehicle controls indicates successful target inhibition.

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